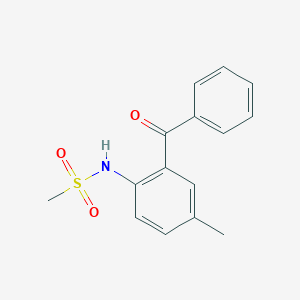![molecular formula C16H11NO7 B5888803 5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)
5-[(2-carboxybenzoyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-carboxybenzoyl)amino]isophthalic acid, also known as CAI, is a chemical compound that is widely used in scientific research. It is a synthetic analog of N-(phosphonacetyl)-L-aspartate, which is a potent inhibitor of aspartate transcarbamylase, an enzyme involved in the biosynthesis of pyrimidine nucleotides. CAI has been shown to have a variety of biochemical and physiological effects, and it is used in a wide range of applications, including cancer research, immunology, and neuroscience.
作用機序
The exact mechanism of action of 5-[(2-carboxybenzoyl)amino]isophthalic acid is not fully understood, but it is thought to act by inhibiting the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. 5-[(2-carboxybenzoyl)amino]isophthalic acid may also have immunomodulatory effects by enhancing the activity of natural killer cells and T cells.
Biochemical and physiological effects:
5-[(2-carboxybenzoyl)amino]isophthalic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and enhance the activity of natural killer cells and T cells. 5-[(2-carboxybenzoyl)amino]isophthalic acid has also been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using 5-[(2-carboxybenzoyl)amino]isophthalic acid in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, one limitation of using 5-[(2-carboxybenzoyl)amino]isophthalic acid is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 5-[(2-carboxybenzoyl)amino]isophthalic acid. One area of research is the development of new analogs of 5-[(2-carboxybenzoyl)amino]isophthalic acid that may have improved therapeutic properties. Another area of research is the investigation of the immunomodulatory effects of 5-[(2-carboxybenzoyl)amino]isophthalic acid and its potential use in the treatment of autoimmune diseases. Finally, there is ongoing research on the potential neuroprotective effects of 5-[(2-carboxybenzoyl)amino]isophthalic acid and its use in the treatment of neurodegenerative diseases.
合成法
5-[(2-carboxybenzoyl)amino]isophthalic acid can be synthesized by reacting 5-aminoisophthalic acid with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting compound can be purified by recrystallization or chromatography.
科学的研究の応用
5-[(2-carboxybenzoyl)amino]isophthalic acid has been extensively studied for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. 5-[(2-carboxybenzoyl)amino]isophthalic acid has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, 5-[(2-carboxybenzoyl)amino]isophthalic acid has been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-[(2-carboxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO7/c18-13(11-3-1-2-4-12(11)16(23)24)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZXPANFTIVLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)



![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)